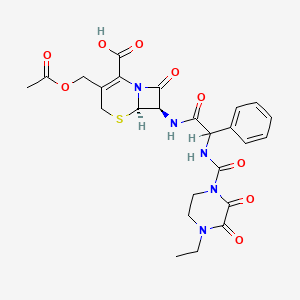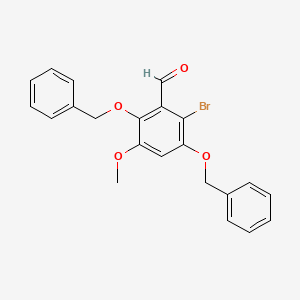
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C22H19BrO4. This compound is characterized by the presence of benzyloxy groups at the 2 and 5 positions, a bromine atom at the 6 position, and a methoxy group at the 3 position on a benzaldehyde core. It is a versatile intermediate used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Benzyloxylation: The benzyloxy groups are typically introduced through a Williamson ether synthesis, where the hydroxyl groups are reacted with benzyl halides in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzyl alcohol.
Substitution: 2,5-Bis(benzyloxy)-3-methoxybenzaldehyde derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical reactions.
Bromine Atom: Can participate in halogen bonding and electrophilic aromatic substitution reactions.
Methoxy Group: Can engage in hydrogen bonding and increase the compound’s lipophilicity, affecting its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.
2,5-Bis(benzyloxy)-3-methoxybenzaldehyde:
2,5-Bis(benzyloxy)-6-bromo-4-methoxybenzaldehyde: Similar but with the methoxy group at a different position, altering its chemical properties.
Uniqueness
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
60582-33-4 |
|---|---|
Molekularformel |
C22H19BrO4 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
2-bromo-5-methoxy-3,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19BrO4/c1-25-20-12-19(26-14-16-8-4-2-5-9-16)21(23)18(13-24)22(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI-Schlüssel |
WFMBMZQZHHJWRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1OCC2=CC=CC=C2)C=O)Br)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


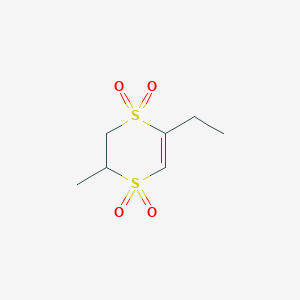
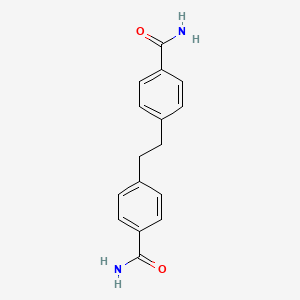
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
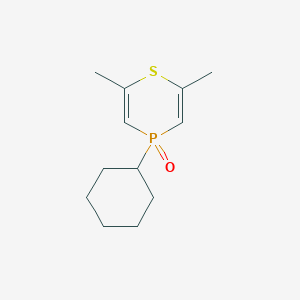
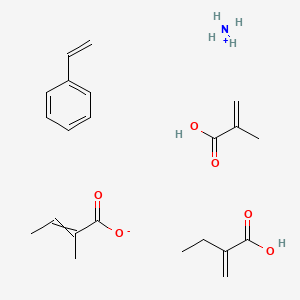
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
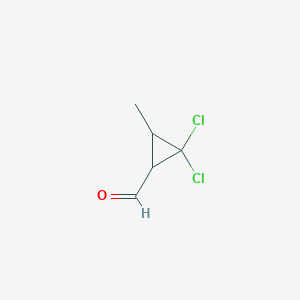

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
